2-(Furan-3-carboxamido)-2-phenylacetic acid
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Overview
Description
2-(Furan-3-carboxamido)-2-phenylacetic acid is an organic compound that belongs to the class of furan derivatives. This compound features a furan ring attached to a carboxamide group and a phenylacetic acid moiety. Furan derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-3-carboxamido)-2-phenylacetic acid typically involves the reaction of furan-3-carboxylic acid with phenylacetic acid derivatives. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid group of furan-3-carboxylic acid and the amine group of phenylacetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-3-carboxamido)-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-(Furan-3-carboxamido)-2-phenylacetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Furan-3-carboxamido)-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and carboxamide group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This compound may also interact with cellular pathways involved in inflammation, apoptosis, or cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxamide derivatives: These compounds share the furan ring and carboxamide group but differ in the attached substituents.
Phenylacetic acid derivatives: These compounds contain the phenylacetic acid moiety but may have different functional groups attached to the phenyl ring.
Uniqueness
2-(Furan-3-carboxamido)-2-phenylacetic acid is unique due to its specific combination of the furan ring, carboxamide group, and phenylacetic acid moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C13H11NO4 |
---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
2-(furan-3-carbonylamino)-2-phenylacetic acid |
InChI |
InChI=1S/C13H11NO4/c15-12(10-6-7-18-8-10)14-11(13(16)17)9-4-2-1-3-5-9/h1-8,11H,(H,14,15)(H,16,17) |
InChI Key |
YIJGOMNGXUWPBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=COC=C2 |
Origin of Product |
United States |
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